4-Amino-5-chloropyrimidine

Descripción general

Descripción

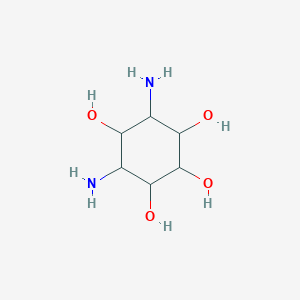

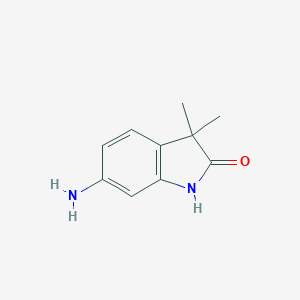

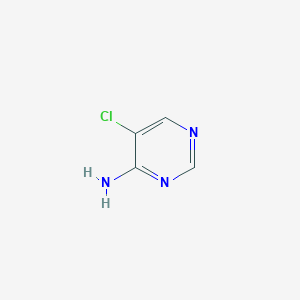

4-Amino-5-chloropyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. It is characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position on the pyrimidine ring. This structure provides reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of 4-Amino-5-chloropyrimidine has been explored in several studies. For instance, ultrasound-mediated one-pot synthesis has been employed to create thiadiazolopyrimidine derivatives with potential anticancer activities . Another approach involves regioselective synthesis, where 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives are diversified through various reactions, including S(N)Ar and metal-catalyzed cross-coupling reactions . Additionally, the synthesis of 4-amino-5-pyrimidinecarbonitrile and its metal complexes has been reported, with the complexes exhibiting antimicrobial activity . Isoxazolopyrimidines have also been synthesized from 4-hydroxyisoxazolopyrimidines through treatment with phosphorous oxychloride, followed by reactions with ammonia or amines .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-chloropyrimidine derivatives has been extensively studied using various spectroscopic methods. Raman and infrared spectroscopy, along with ab initio calculations, have been used to analyze the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile, revealing details about its vibrational features and tautomeric forms . The study of polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine has provided insights into the hydrogen bonding patterns and molecular arrangements in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-5-chloropyrimidine is highlighted by its involvement in various reactions leading to the synthesis of biologically active compounds. For example, 2-amino-4-aryl-5-chloropyrimidine analogues have been synthesized as inhibitors of VEGFR-2 and CDK1, with studies including the synthesis chemistry, structure-activity relationship (SAR), and kinase selectivity profiling . Fused pyrimido[4,5-d]pyrimidine and pyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine analogues have been constructed from 4-amino-2,6-dichloropyrimidine, demonstrating the compound's utility in creating complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-chloropyrimidine and its derivatives are crucial for their application in drug design and development. The study of cation tautomerism, twinning, and disorder in various salts and cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine has provided valuable information on the compound's solid-state characteristics, including hydrogen bonding and molecular recognition processes . Additionally, the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the discovery of different supramolecular synthons and chain-like arrangements, further illustrating the compound's versatility .

Aplicaciones Científicas De Investigación

Molecular Structure and Crystallization

4-Amino-5-chloropyrimidine is a significant compound in biology and medicine, notably as part of the aminopyrimidine fragment present in three of the four DNA bases. Its structure and crystallization behaviors are key for its applications in drug development. Studies highlight its involvement in molecular recognition processes, crucial for pharmaceutical functionality, and its crystallization behaviors in various forms and tautomeric states, providing insights into its properties and potential applications in drug design and other scientific endeavors (Rajam et al., 2017).

Spectroscopic Analysis and Molecular Geometry

The spectroscopic analysis of 4-Amino-5-chloropyrimidine provides valuable information on its molecular structure. Raman and infrared (IR) spectra studies reveal its vibrational features and possible tautomeric structures, contributing to understanding its molecular geometry and stability. These studies are essential for designing and synthesizing novel bio-active compounds based on 4-Amino-5-chloropyrimidine structure (Abuelela et al., 2016).

Synthesis and Characterization of Derivatives

4-Amino-5-chloropyrimidine is a precursor in the synthesis of various derivatives with potential biological applications. Research reports methodologies for synthesizing such derivatives and investigating their structural and biological properties. This includes the synthesis of oligonucleotides containing 5-chlorocytosine for biochemical studies to determine the consequences of pyrimidine chlorination (Kang et al., 2004).

Applications in Drug Discovery and Development

4-Amino-5-chloropyrimidine derivatives are explored for their potential as inhibitors in drug discovery, targeting specific proteins like VEGFR-2 and CDK1. These studies include the synthesis of analogs, structure-activity relationship (SAR) studies, and evaluation of their selectivity and efficacy, highlighting the compound's relevance in developing novel therapeutic agents (Huang et al., 2007).

Applications in Agriculture

In agriculture, 4-Amino-5-chloropyrimidine derivatives are investigated for their anti-TMV (Tobacco Mosaic Virus) activity, indicating their potential use in protecting crops from viral diseases. These studies involve the design, synthesis, and evaluation of novel compounds derived from 4-Amino-5-chloropyrimidine, providing insights into their practical applications in agricultural settings (Wei, 2011).

Safety And Hazards

Direcciones Futuras

Research in the field of pyrimidines, including 4-Amino-5-chloropyrimidine, continues to evolve. Recent developments in the synthesis of pyrimidines have opened up new possibilities for the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyrimidines , indicating potential future directions in the synthesis of pyrimidines.

Propiedades

IUPAC Name |

5-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNBBHICRUONJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627225 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-chloropyrimidine | |

CAS RN |

101257-82-3 | |

| Record name | 5-Chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)